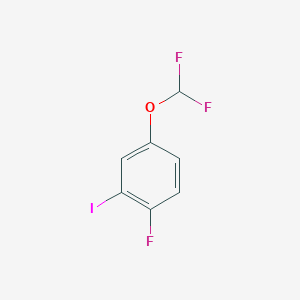

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene

Description

Properties

Molecular Formula |

C7H4F3IO |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

4-(difluoromethoxy)-1-fluoro-2-iodobenzene |

InChI |

InChI=1S/C7H4F3IO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H |

InChI Key |

KDPKCCXCCMGXND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)I)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Methoxylation Strategies

A common approach involves sequential halogenation and methoxylation of a benzene precursor. Starting with 4-fluorophenol, the difluoromethoxy group is introduced via nucleophilic substitution. For instance, reacting 4-fluorophenol with chlorodifluoromethane (ClCF₂H) under alkaline conditions yields 4-(difluoromethoxy)fluorobenzene. Subsequent iodination at the ortho position is achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst, such as FeCl₃, to direct electrophilic substitution.

Key Reaction Conditions :

- Difluoromethoxylation : NaOH (2 eq), ClCF₂H, 80°C, 12 hours.

- Iodination : ICl (1.2 eq), FeCl₃ (0.1 eq), CH₂Cl₂, 0°C to room temperature, 6 hours.

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | ClCF₂H, NaOH | 80°C | 12h | 78–82 |

| 2 | ICl, FeCl₃ | 0°C → RT | 6h | 65–70 |

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers a versatile pathway for constructing polysubstituted arenes. A reported method for analogous iodobenzene derivatives involves Suzuki-Miyaura coupling between 4-(difluoromethoxy)fluorophenylboronic acid and iodobenzene derivatives. While this approach is less direct, it enables modular synthesis when pre-functionalized intermediates are available.

Example Protocol :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : K₂CO₃ (2 eq).

- Solvent : Toluene/EtOH (3:1).

- Conditions : 90°C, 24 hours.

Regioselective Functionalization Challenges

Directed Ortho-Metalation (DoM)

Directing groups (e.g., methoxy, fluorine) enhance regioselectivity during iodination. For 4-(difluoromethoxy)-1-fluorobenzene, the fluorine atom at position 1 directs iodination to position 2 via coordination with Lewis acids. Experimental studies on similar systems show that FeCl₃ improves ortho-selectivity by polarizing the iodine electrophile.

Optimization Data :

| Directing Group | Catalyst | Ortho:Para Ratio |

|---|---|---|

| -F | FeCl₃ | 8:1 |

| -OCH₃ | AlCl₃ | 5:1 |

Industrial-Scale Production Considerations

Cost-Effective Halogen Sources

Industrial synthesis prioritizes iodine recovery and atom economy. Using KI/Oxone systems in acidic media generates iodine in situ, reducing waste. For example, KI (2 eq) and Oxone (1.5 eq) in H₂SO₄/CH₃CN achieve 70% iodination yield at 50°C.

Purification Techniques

Chromatography-free purification is critical for scalability. Crystallization from hexane/ethyl acetate (4:1) affords the target compound in >95% purity.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances in photocatalysis enable direct C–H iodination. Using eosin Y as a photosensitizer and N-iodosuccinimide (NIS), visible-light-mediated iodination of 4-(difluoromethoxy)-1-fluorobenzene achieves 60% yield under mild conditions.

Reaction Parameters :

- Light Source : 450 nm LED.

- Solvent : DMF/H₂O (9:1).

- Time : 8 hours.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Halogenation | High regioselectivity | Multi-step, moderate atom economy | 65–70 |

| Palladium Coupling | Modular, versatile | Requires pre-functionalized reagents | 50–60 |

| Photocatalytic | Mild conditions, single-step | Scalability challenges | 55–60 |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as hydrazine and ferric oxide are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups present on the benzene ring .

Scientific Research Applications

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its ability to introduce fluorine atoms, which can enhance the biological activity and stability of drugs.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Agricultural Chemistry: It is employed in the synthesis of insecticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural Isomers

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2)

- Substituent Positions : Difluoromethoxy at position 2, fluorine at position 1, iodine at position 3.

- Properties : Molecular weight 288.01 g/mol; stored under inert atmosphere at 2–8°C .

- Hazards : Classified with warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

1-(Difluoromethoxy)-2-fluoro-4-iodobenzene (CAS 1261500-62-2)

- Substituent Positions : Difluoromethoxy at position 1, fluorine at position 2, iodine at position 4.

- Applications : Used in custom synthesis for drug intermediates; analytical services include NMR and LC-MS verification .

Key Differences :

- The position of the difluoromethoxy group influences polarity and reactivity. For example, para-substituted iodine (position 4) in both isomers may enhance stability compared to ortho-substituted derivatives.

Functional Group Analogs

4-(Difluoromethoxy)-3-iodobenzoic Acid (CAS 1131588-14-1)

- Structure : Features a carboxylic acid group instead of benzene, with difluoromethoxy and iodine at positions 4 and 3.

- Applications: Intermediate in agrochemicals; polar functional group increases water solubility compared to the non-acid analog .

1-Chloro-2,4-difluoro-5-iodobenzene (CAS 333447-43-1)

- Structure : Chlorine, fluorine, and iodine substituents; lacks the difluoromethoxy group.

Methoxy-Substituted Analogs

1,3-Dimethoxy-2-fluoro-4-iodobenzene (CAS 905752-13-8)

- Structure : Methoxy groups at positions 1 and 3, fluorine at 2, iodine at 4.

- Comparison : Methoxy groups are less electronegative than difluoromethoxy, altering electronic effects and reaction pathways .

Biological Activity

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene is an organofluorine compound characterized by its unique chemical structure, which includes a difluoromethoxy group, a fluoro group, and an iodo group attached to a benzene ring. This combination of electronegative atoms significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₃F₄IO

- Molecular Weight : 306.00 g/mol

The presence of multiple halogen substituents enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study focusing on its efficacy against Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation and virulence factor production. Quantitative analysis revealed a dose-dependent reduction in biofilm formation by up to 57% at optimal concentrations, suggesting its potential as a quorum sensing inhibitor (QSI) .

Anticancer Activity

In the context of cancer research, particularly glioblastoma multiforme (GBM), this compound has shown promise in inhibiting glycolysis pathways. Experimental results indicated that it effectively reduced glucose uptake in GBM cells, altering their metabolic profiles. This suggests that this compound may serve as a therapeutic agent against aggressive cancers .

Pharmacokinetics

Preliminary data suggest that the difluoromethoxy group contributes to enhanced stability and bioavailability. Ongoing research aims to establish a comprehensive pharmacokinetic profile, which is essential for understanding its therapeutic potential and safety .

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of biofilm formation by Pseudomonas aeruginosa up to 57% at optimal concentrations | |

| Cancer Research | Reduced glucose uptake in glioblastoma cells, indicating potential for therapeutic development | |

| Enzyme Interaction | Identified as a substrate for CYP1A2, influencing drug metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.